molecular formula C13H16N2O B14280764 3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol CAS No. 132171-32-5

3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol

Cat. No.: B14280764
CAS No.: 132171-32-5
M. Wt: 216.28 g/mol
InChI Key: OQAROYFDVADZER-UHFFFAOYSA-N
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Description

3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol is a compound that features a phenol group attached to an imidazole ring, which is further substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is through the condensation of glyoxal, ammonia, and an aldehyde . The phenol group can be introduced via electrophilic aromatic substitution reactions, while the 2-methylpropyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the imidazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the imidazole ring and the phenol group, which can confer distinct chemical and biological properties

Properties

CAS No.

132171-32-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[3-(2-methylpropyl)imidazol-4-yl]phenol

InChI

InChI=1S/C13H16N2O/c1-10(2)8-15-9-14-7-13(15)11-4-3-5-12(16)6-11/h3-7,9-10,16H,8H2,1-2H3

InChI Key

OQAROYFDVADZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC=C1C2=CC(=CC=C2)O

Origin of Product

United States

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